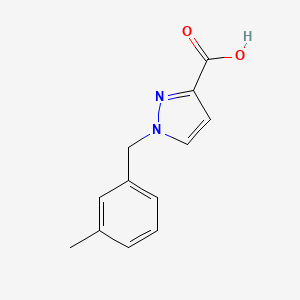

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

1-[(3-methylphenyl)methyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

InChI Key |

KSNPRXFSMZGOJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC(=N2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Pharmacological Profiling of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring has emerged as a privileged scaffold, offering exceptional metabolic stability, predictable vectorization, and versatile hydrogen-bonding capabilities[1]. Specifically, 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid represents a highly functionalized building block utilized in the synthesis of advanced pharmacophores. By combining a rigid heteroaromatic core with a polar carboxylic acid anchor and a lipophilic meta-substituted benzyl group, this molecule serves as an ideal starting point for developing enzyme inhibitors (e.g., viral proteases, coagulation factors) and G-protein-coupled receptor (GPCR) modulators[2].

This technical whitepaper provides an in-depth analysis of the compound’s structural properties, a self-validating synthetic methodology, and its translational applications in drug discovery.

Chemical Identity & Structural Analysis

The architecture of this compound is defined by three distinct functional domains, each contributing uniquely to its physicochemical profile and target-binding thermodynamics:

-

The Pyrazole Core: A five-membered heteroaromatic ring containing two adjacent nitrogen atoms. Alkylation at the N1 position eliminates the tautomerism inherent to unsubstituted pyrazoles, locking the molecule into a fixed geometry. This rigidity is critical for the precise spatial orientation of substituents during structure-based drug design[1].

-

The 3-Carboxylic Acid Moiety: Positioned at C3, this group serves as a primary pharmacophore element. At physiological pH, it exists predominantly in its ionized carboxylate form, enabling the formation of robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target protein active sites[3].

-

The 1-(3-Methylbenzyl) Group: The addition of a meta-methyl substitution on the benzyl ring provides a specific steric bulk that enhances binding affinity in lipophilic pockets compared to unsubstituted benzyl analogs[4]. The meta-positioning often allows the molecule to access cryptic sub-pockets without inducing the steric clashes commonly associated with ortho-substitutions.

Physicochemical Properties

The following table summarizes the calculated and established physicochemical parameters of the compound, which are essential for predicting its pharmacokinetic behavior (ADME) and suitability for lead optimization.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Topological Polar Surface Area (TPSA) | 58.89 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Predicted pKa (Carboxylic Acid) | ~3.8 |

Synthetic Methodology & Validation

The synthesis of 1-benzyl-1H-pyrazole-3-carboxylic acid derivatives requires precise control over regioselectivity. The standard approach involves the N-alkylation of an ester-protected pyrazole, followed by controlled saponification[5]. The following protocol is designed as a self-validating system to ensure high purity and correct isomeric formation.

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Alkylation

-

Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), 3-methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous Acetonitrile (0.2 M).

-

Procedure: Suspend the pyrazole core and K₂CO₃ in anhydrous acetonitrile. Stir for 15 minutes at room temperature to initiate deprotonation. Add 3-methylbenzyl bromide dropwise. Elevate the temperature to 60°C and reflux for 12 hours.

-

Mechanistic Causality: Potassium carbonate (K₂CO₃) is deliberately selected over stronger bases (e.g., NaH) to maintain thermodynamic control. The mild base, combined with the steric hindrance of the C3-ester group, naturally directs the incoming electrophile to the less hindered N1 position, minimizing the formation of the undesired N2-alkylated isomer[5].

Step 2: Saponification (Ester Hydrolysis)

-

Reagents: Intermediate ester (1.0 eq), 2N NaOH (aq) (3.0 eq), THF/MeOH (1:1 v/v).

-

Procedure: Isolate the intermediate ester and dissolve it in the THF/MeOH mixture. Add 2N NaOH dropwise. Stir at room temperature for 4 hours. Monitor reaction completion via TLC (Hexane/EtOAc 7:3).

-

Mechanistic Causality: A mixed solvent system is critical for this phase. THF solubilizes the highly lipophilic intermediate, while MeOH acts as a phase-transfer facilitator for the aqueous hydroxide. This prevents the reaction from stalling in a biphasic state, driving the hydrolysis to completion[5].

Step 3: Acidification and Isolation

-

Reagents: 1M HCl, Ethyl Acetate, Brine.

-

Procedure: Concentrate the reaction mixture in vacuo to remove organic solvents. Dilute the aqueous residue with distilled water and cool to 0°C. Acidify dropwise with 1M HCl until the pH reaches ~3.0. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.

-

Mechanistic Causality: Acidifying at 0°C prevents thermal degradation of the product. Extracting the protonated acid into Ethyl Acetate, rather than directly filtering the precipitate, yields a higher purity compound (>95%) by leaving inorganic salts and highly polar impurities in the aqueous phase.

Workflow for the regioselective synthesis of this compound.

Pharmacological Applications & Mechanism of Action

As a functionalized building block, this compound is frequently converted into amides or utilized directly in fragment-based drug discovery (FBDD)[2]. Its specific geometry makes it highly effective across several therapeutic domains:

A. Antiviral Therapeutics (Viral Protease Inhibition)

Pyrazole-3-carboxylic acid derivatives have demonstrated significant efficacy as Dengue virus (DENV) NS2B-NS3 protease inhibitors[3]. In these systems, the carboxylic acid acts as a critical anchor, engaging the catalytic triad of the protease. Simultaneously, the lipophilic 1-benzyl group provides essential van der Waals contacts within the allosteric or active site binding clefts, effectively abolishing infective viral particle production[3].

B. Anticoagulant Drug Discovery (Factor XIa Inhibitors)

In the pursuit of safer anticoagulants with a reduced risk of bleeding, pyrazole-3-carboxamides have been developed as potent Factor XIa (FXIa) inhibitors[6]. The rigid pyrazole core precisely spaces the lipophilic benzyl group to interact with the hydrophobic S1' or S2' pockets of FXIa, while the functionalized C3-position interacts with the S1 pocket, demonstrating highly efficient, nanomolar binding affinity[6].

C. Cannabinoid Receptor Modulation

1,3-disubstituted pyrazoles serve as highly selective peripheral CB1/CB2 receptor partial agonists[5]. The specific vectorization provided by the 1-(3-methylbenzyl) group allows medicinal chemists to fine-tune receptor subtype selectivity, optimizing the compound for central nervous system (CNS) or peripheral targets[5].

Pharmacophore mapping of the pyrazole derivative within a target enzyme binding pocket.

Conclusion

This compound is a highly versatile and structurally stable intermediate that bridges the gap between basic chemical synthesis and advanced pharmacological targeting. Its unique combination of a rigid heteroaromatic core, a reactive carboxylic acid, and a sterically tuned lipophilic benzyl group makes it an indispensable asset in modern drug discovery, particularly in the development of novel protease inhibitors and receptor modulators.

References

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PMC (nih.gov) URL: [Link]

-

Title: Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Source: MDPI URL: [Link]

-

Title: Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists Source: PMC (nih.gov) URL: [Link]

-

Title: Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ResearchGate URL: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Benzyl-1H-pyrazole-3-carboxylic acid | 1007306-14-0 [sigmaaldrich.com]

- 5. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors [mdpi.com]

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic Acid: A Versatile Building Block in Medicinal Chemistry

Executive Summary

The design and synthesis of novel therapeutic agents heavily rely on privileged scaffolds that offer optimal physicochemical properties and vectors for functionalization. The compound 1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid represents a highly versatile medicinal chemistry building block. By combining the hydrogen-bonding capacity of a carboxylic acid with the lipophilic, orientation-specific bulk of a 3-methylbenzyl group, this scaffold serves as a critical intermediate in the development of antiviral agents, anti-inflammatory drugs, and nitric oxide (NO) donors.

Structural Rationale and Physicochemical Profile

The 1-benzyl-1H-pyrazole-3-carboxylic acid core is a bioisostere for several classical aromatic and zwitterionic systems.

-

The Pyrazole Core: Provides a stable, aromatic, nitrogen-rich heterocycle that can participate in hydrogen bonding and

stacking interactions within target binding pockets. -

The 3-Carboxylic Acid Moiety: Acts as a critical pharmacophore for electrostatic interactions (e.g., binding to arginine or lysine residues in target proteins) and serves as a synthetic handle for amidation or esterification.

-

The 1-(3-Methylbenzyl) Substitution: The addition of the 3-methylbenzyl group at the N1 position introduces a lipophilic domain. The meta-methyl group breaks molecular symmetry, which disrupts crystal lattice packing energy and thereby improves aqueous solubility compared to unsubstituted benzyl analogs. This specific vectoring allows the molecule to occupy hydrophobic sub-pockets in target receptors.

Synthetic Methodology: A Self-Validating Protocol

To utilize this compound effectively, a robust, regioselective synthetic route is required. The following workflow details the two-step synthesis from ethyl 1H-pyrazole-3-carboxylate, emphasizing the causality of reaction conditions and self-validation techniques.

Synthetic workflow for this compound.

Protocol 1: Regioselective N-Alkylation

-

Deprotonation: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add potassium carbonate (

, 2.0 eq) and stir at 25°C for 30 minutes.-

Causality: Anhydrous DMF provides a high dielectric constant to solvate the pyrazolide anion, maximizing nucleophilicity.

is selected as a mild base; it is strong enough to deprotonate the pyrazole N-H but weak enough to prevent premature hydrolysis of the ethyl ester.

-

-

Alkylation: Add 3-methylbenzyl bromide (1.1 eq) dropwise. Elevate the temperature to 80°C and stir for 12 hours.

-

Causality: Pyrazole tautomerism means both N1 and N2 are nucleophilic. However, the steric bulk of the C3-carboxylate group creates significant hindrance at the N2 position. Heating to 80°C provides the thermodynamic energy required to drive the reaction predominantly toward the less sterically hindered N1-alkylated product.

-

-

Self-Validation (In-Process & Structural): Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, quench with water, extract with EtOAc, and purify via silica gel chromatography. To definitively validate the regiochemistry, perform 2D NOESY NMR. A spatial cross-peak between the benzylic

protons and the pyrazole C5-H confirms the desired 1,3-substitution pattern. The absence of a cross-peak with the C4-H strictly rules out the unwanted 1,5-isomer.

Protocol 2: Saponification to the Free Acid

-

Hydrolysis: Dissolve the purified ethyl 1-(3-methylbenzyl)-1H-pyrazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/

. Add lithium hydroxide monohydrate (LiOH·-

Causality: The mixed solvent system is critical; THF and MeOH dissolve the lipophilic ester, while water dissolves the inorganic base, creating a homogeneous reaction environment. LiOH is preferred over NaOH to minimize the risk of side reactions and to facilitate a cleaner workup.

-

-

Acidification & Isolation: Remove the organic solvents under reduced pressure. Cool the aqueous layer to 0°C and acidify to pH 2-3 using 1M HCl.

-

Causality: The protonated free carboxylic acid is highly lipophilic and will precipitate quantitatively from the acidic aqueous medium, allowing for isolation via simple vacuum filtration.

-

-

Self-Validation (Final Verification): Analyze the precipitate via Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of the

ion in negative electrospray ionization (ESI) mode, combined with the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) in

Medicinal Chemistry Applications & Mechanistic Rationale

The 1-benzyl-1H-pyrazole-3-carboxylic acid scaffold has been successfully deployed across multiple therapeutic areas through a strategy of bioisosteric replacement and scaffold hopping.

Application A: Flavivirus (DENV) Protease Inhibitors

In the development of Dengue virus (DENV) NS2B-NS3 protease inhibitors, early lead compounds utilized a phenylglycine scaffold[1]. However, the high hydrophobicity of phenylglycine resulted in poor drug-likeness and low aqueous solubility[1]. By employing a scaffold hopping strategy, researchers replaced the phenylglycine core with pyrazole-3-carboxylic acid derivatives[1]. This optimized core significantly improved the physicochemical profile of the inhibitors while maintaining potent antiviral activity against DENV-2, demonstrating negligible cytotoxicity and no inhibition of off-target human proteases like thrombin[1].

Scaffold hopping strategy replacing phenylglycine with pyrazole-3-carboxylic acid.

Application B: P2Y14 Receptor Antagonists

The UDP-glucose/P2Y14 receptor (P2Y14R) signaling pathway is a major driver of innate immune system diseases and acute inflammation[2]. Traditional P2Y14R antagonists, such as naphthoic acid derivatives, suffer from zwitterionic characteristics that lead to poor bioavailability[2]. Utilizing the pyrazole-3-carboxylic acid scaffold, researchers synthesized 5-amide-1H-pyrazole-3-carboxyl derivatives that act as potent P2Y14R antagonists[2]. These compounds competitively block UDP-glucose binding, thereby inhibiting the Gi/o protein-mediated activation of MAPK/NF-

Mechanism of action for pyrazole-3-carboxylic acid derivatives as P2Y14R antagonists.

Application C: Nitric Oxide (NO) Donor Hybrids

Pyrazole-3-carboxylic acid derivatives have also been utilized as carrier molecules for nitric oxide[3]. By conjugating the carboxylic acid moiety with NO-donating groups (such as nitrate esters or oximes), researchers created hybrid molecules that exhibit both antibacterial and anti-inflammatory activities[3]. The pyrazole core provides the necessary structural framework to ensure the stable transport and controlled release of NO, which is validated using the Griess diazotization method[3].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The versatility of the pyrazole-3-carboxylic acid scaffold is evident in its SAR across different biological targets. Table 1 summarizes the quantitative efficacy of key derivatives.

Table 1: Pharmacological Efficacy of Pyrazole-3-Carboxylic Acid Derivatives

| Compound / Derivative Class | Primary Target | Key Structural Substitutions | Quantitative Efficacy (IC50 / EC50) | Pharmacological Effect |

| Compound 16 [2] | P2Y14 Receptor (GPCR) | N1: 4-FluorobenzylC5: 4-Methylbenzamido | IC50 = 1.93 nM | Potent anti-inflammatory; reduces IL-6 and TNF- |

| Compound 17 [1] | DENV-2 Protease | N1: 2-MethylphenylC5: Pyridine | EC50 = 9.7 µM | Antiviral; inhibits viral replication in HeLa reporter assays. |

| Organic Nitrate 10 [3] | NO Release / Bacterial Targets | C3: Nitrate ester conjugate | NO Release: Highest % via Griess method | Dual antibacterial and anti-inflammatory action. |

| This compound | N/A (Building Block) | N1: 3-Methylbenzyl | N/A | Foundational intermediate for library synthesis. |

Conclusion

The compound this compound is far more than a simple reagent; it is a rationally designed medicinal chemistry building block. Its synthesis relies on carefully controlled, self-validating regioselective alkylation and saponification protocols. By offering a balance of lipophilicity, hydrogen-bonding potential, and structural vectoring, this scaffold enables critical scaffold hopping strategies. As demonstrated in the development of DENV protease inhibitors, P2Y14R antagonists, and NO-donor hybrids, the pyrazole-3-carboxylic acid core remains a cornerstone in the discovery of next-generation therapeutics.

References

-

Lang, J., Koch, J., Dutta, S. K., Leuthold, M. M., Martina, B., & Klein, C. D. "Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity." ACS Medicinal Chemistry Letters, 2025.[Link]

-

Wang, Y.-H., Zhou, M.-Z., Ye, T., et al. "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters." Journal of Medicinal Chemistry, 2022.[Link]

-

Abdel-Hafez, E. M. N., Abuo-Rahma, G. E. A. A., Abdel-Aziz, M., Radwan, M. F., & Farag, H. H. "Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide." Bioorganic & Medicinal Chemistry, 2009.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. Pyrazole-3-carboxylic acid derivatives are renowned for their flexible coordination modes and are critical in synthesizing agents with antibacterial, anti-inflammatory, and antiproliferative activities 1. Understanding the precise solubility profile of this compound in various organic solvents is essential for optimizing synthetic routes, designing crystallization purification steps, and facilitating early-stage formulation. This guide establishes the structure-solubility relationships of the molecule and provides a self-validating, ICH-compliant protocol for thermodynamic solubility determination.

Structural Analysis & Solvation Mechanics

The solubility of this compound is dictated by the competing physicochemical properties of its three distinct structural domains. As a Senior Application Scientist, it is critical to look beyond bulk solubility and understand the causality of solvent-solute interactions.

-

The Carboxylic Acid (-COOH) Domain: This moiety acts as both a strong hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (e.g., alcohols) through extensive hydrogen-bonding networks. In aqueous or mixed-aqueous environments, its ionization state heavily influences polarity and dissolution .

-

The Pyrazole Core: An aromatic heterocycle containing nitrogen atoms that serve as potent hydrogen bond acceptors. This region exhibits a high affinity for polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions.

-

The 3-Methylbenzyl Moiety: A bulky, lipophilic aromatic tail. Unlike unsubstituted pyrazole-carboxylic acids, the addition of this hydrophobic group significantly increases the molecule's overall lipophilicity, thereby enhancing its solubility in moderately polar to non-polar organic solvents (e.g., ethyl acetate, dichloromethane) via Van der Waals forces and

stacking 2.

Diagram 1: Structural domains of the API and their specific solvation mechanisms.

Predictive Quantitative Solubility Profile

Based on the structural heuristics of pyrazole-3-carboxylic acid derivatives, the following table summarizes the expected thermodynamic solubility profile across various organic solvent classes at standard ambient temperature (25 °C).

| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 (High) | Strong dipole-dipole; H-bond acceptance from -COOH |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | > 50.0 (High) | Strong dipole-dipole; H-bond acceptance |

| Polar Protic | Methanol (MeOH) | 32.7 | 15.0 - 30.0 (Moderate) | Hydrogen bonding (donor & acceptor networks) |

| Moderately Polar | Dichloromethane (DCM) | 8.9 | 5.0 - 10.0 (Moderate) | Dipole-induced dipole; lipophilic tail interactions |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 5.0 - 15.0 (Moderate) | Dipole-induced dipole; lipophilic tail interactions |

| Non-Polar | Toluene | 2.4 | < 5.0 (Low) | |

| Non-Polar | Hexane | 1.9 | < 1.0 (Very Low) | Weak Van der Waals forces |

Thermodynamic Solubility Determination: A Self-Validating Protocol

Kinetic solubility assays (often utilizing DMSO stock dilutions) are prone to supersaturation artifacts and are insufficient for rigorous chemical development. To determine the true thermodynamic solubility, the Isothermal Shake-Flask Method is the industry gold standard, aligning with ICH M9 guidelines 3.

The Principle of Self-Validation

A robust protocol must be a self-validating system. The greatest risk in thermodynamic solubility profiling is solvent-mediated polymorphic transformation . If the solid material changes its crystal lattice structure during the 48-hour equilibration, the resulting UV/LC-MS quantification reflects the solubility of a new polymorph or solvate, not the original active pharmaceutical ingredient (API).

To ensure trustworthiness, this protocol mandates the recovery and analysis of the residual undissolved solid via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) 4. If the XRPD pattern matches the input material, the solubility data is validated.

Diagram 2: The self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Experimental Methodology

Phase 1: Preparation & Equilibration

-

Dispensing: Weigh an excess amount (e.g., 20–50 mg) of this compound into a 5 mL borosilicate glass vial. Causality: Excess solid guarantees the system reaches a saturated, thermodynamic equilibrium rather than a kinetic metastable state.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined screw cap to prevent solvent evaporation, which would artificially inflate the calculated concentration.

-

Agitation: Place the vials in a thermostatic orbital shaker. Incubate at 25.0 ± 0.1 °C and 200 rpm for 48 hours. Causality: Strict temperature control is vital because solubility is highly temperature-dependent. 48 hours accommodates the potentially slow dissolution kinetics of bulky lipophilic derivatives.

Phase 2: Separation & Quantification

-

Phase Separation: Transfer the suspension to a temperature-controlled microcentrifuge. Centrifuge at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.1 mL of the filtrate. Causality: The API may non-specifically bind to the PTFE membrane; discarding the initial drops saturates the binding sites, preventing an artificially low concentration reading.

-

Dilution & HPLC Analysis: Dilute the filtered supernatant with the HPLC mobile phase to fall within the linear range of your calibration curve. Quantify the concentration using a validated HPLC-UV method (typically utilizing a C18 column and detection at ~254 nm).

Phase 3: System Validation

-

Solid Recovery: Recover the residual solid pellet from the centrifuge tube. Gently dry it under a stream of nitrogen or in a vacuum oven at ambient temperature.

-

XRPD Confirmation: Subject the dried solid to X-Ray Powder Diffraction. Compare the resulting diffractogram to the reference spectrum of the starting material. If the spectra align, the quantified HPLC value is certified as the true thermodynamic solubility of the intended polymorph.

References

-

Solubility of Organic Compounds. University of Calgary. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH M9 Guideline. International Council for Harmonisation (ICH). Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

Sources

Literature review of pyrazole-3-carboxylic acid scaffolds in drug discovery

The Pyrazole-3-Carboxylic Acid Scaffold: Synthetic Architecture and Therapeutic Versatility

Executive Summary: A Privileged Molecular Chassis

The pyrazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic pyrazoles, the 3-carboxylic acid substitution provides a critical handle for hydrogen bonding, bioisosteric replacement (e.g., amides, esters, oxadiazoles), and vector exploration into solvent-exposed regions of protein binding pockets.[1]

This guide dissects the technical utility of this scaffold, focusing on its critical role in GPCR modulation (exemplified by the CB1 antagonist Rimonabant) and Kinase inhibition (JNK3, CDK). We provide a robust, self-validating synthetic protocol for the 1,5-diaryl variant—the most pharmacologically relevant and synthetically challenging isomer—and analyze the structure-activity relationships (SAR) that drive its biological potency.

Chemical Architecture & Regioselectivity

The core challenge in utilizing the pyrazole-3-carboxylic acid scaffold is controlling regiochemistry . When synthesizing these rings from acyclic precursors, two isomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole.[1]

-

1,5-Isomer (The "Rimonabant" Shape): Sterically crowded. Often required for GPCR antagonists to force orthogonal aromatic stacking.

-

1,3-Isomer: Thermodynamically favored in many neutral conditions. Often seen in kinase inhibitors where planar stacking is preferred.

Regioselectivity Logic Flow

The following diagram illustrates the mechanistic divergence during the cyclocondensation of hydrazines with 2,4-diketoesters.

Figure 1: Mechanistic divergence in pyrazole synthesis. Acidic conditions often favor the 1,5-isomer by activating the more hindered carbonyl, while steric bulk on the hydrazine directs regioselectivity.[1]

Strategic Synthesis: The "How-To"

While 1,3-dipolar cycloaddition (Click chemistry) is popular, the Claisen Condensation-Cyclization route remains the industrial standard for generating the 3-carboxylic acid functionality directly.

Protocol: Synthesis of Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate

Objective: Synthesis of the core scaffold found in CB1 antagonists. Target Purity: >95% (HPLC). Isomeric Ratio: >90:10 (1,5- vs 1,3-isomer).

Reagents

-

Substrate: Ethyl 2,4-dioxo-4-phenylbutanoate (generated via Claisen condensation of acetophenone and diethyl oxalate).

-

Nucleophile: Phenylhydrazine.

-

Solvent: Absolute Ethanol (EtOH) or Glacial Acetic Acid (AcOH).

-

Catalyst: HCl (optional, to shift regioselectivity).

Step-by-Step Methodology

-

Precursor Preparation:

-

Dissolve acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in ethanol.

-

Slowly add sodium ethoxide (1.2 eq) at 0°C. Stir at room temperature for 4 hours.

-

Acidify with 1M HCl and extract with ethyl acetate to isolate ethyl 2,4-dioxo-4-phenylbutanoate.

-

-

Cyclocondensation (The Critical Step):

-

Dissolve the isolated diketoester (6.3 mmol) in absolute EtOH (30 mL).

-

Add phenylhydrazine (7.5 mmol, 1.2 eq) dropwise.[1]

-

Control Point: For 1,5-selectivity, add catalytic HCl (0.5 mL) or use AcOH as solvent.[1] For 1,3-selectivity, use neutral EtOH.[1]

-

Reflux at 80°C for 5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

-

Workup & Purification:

-

Evaporate solvent under reduced pressure.[2]

-

Crystallization: The 1,5-isomer is often less soluble. Dissolve the residue in minimum hot ethanol and cool to 4°C. The 1,5-isomer precipitates as a white solid.

-

Chromatography: If crystallization fails, purify via silica gel column (Gradient: 5% to 20% EtOAc in Hexanes).[1] The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (dipole alignment).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the pyrazole C4-H singlet around δ 7.1–7.2 ppm.

-

NOESY: Verify spatial proximity between the N-Phenyl ring protons and the C4-Phenyl ring protons (strong NOE signal = 1,5-isomer).

-

Therapeutic Applications & SAR

Case Study 1: GPCR Modulation (Rimonabant)

Rimonabant (SR141716) is the archetype of the pyrazole-3-carboxamide class.[3][4] It acts as an inverse agonist at the Cannabinoid CB1 receptor.[5]

-

Scaffold Function: The pyrazole ring serves as a rigid spacer, holding the three pharmacophores in a specific 3D orientation.[1]

-

Key Interactions:

-

1-(2,4-Dichlorophenyl): Occupies a hydrophobic pocket; steric bulk forces the phenyl ring perpendicular to the pyrazole plane.

-

3-Carboxamide: Forms a critical hydrogen bond with Lys192 (residue number varies by species) in the CB1 receptor transmembrane helix.

-

5-(4-Chlorophenyl): Provides lipophilic stacking.

-

Case Study 2: Kinase Inhibition (JNK3 / CDK)

In kinase inhibitors, the pyrazole-3-carboxylic acid derivatives often bind in the ATP pocket.

-

Binding Mode: The pyrazole nitrogens or the 3-carbonyl oxygen act as H-bond acceptors/donors to the kinase hinge region .

-

Solvent Front: The 3-position substituent (often an amide or ester) points towards the solvent front, allowing for solubilizing groups (e.g., morpholine, piperazine) to be attached without disrupting binding.[1]

Quantitative Data Summary

The following table summarizes key derivatives and their biological activities from recent literature.

| Compound Class | Target | Key Substituents (R1, R3, R5) | Activity (IC50 / Ki) | Mechanism |

| Rimonabant | CB1 Receptor | R1=2,4-Cl2-Ph, R3=Piperidinyl-amide, R5=4-Cl-Ph | Ki = 1.98 nM | Inverse Agonist |

| Pyrazolo-Pyridine | JNK3 Kinase | R1=Methyl, R3=Pyridine-4-yl, R5=Aryl | IC50 = 0.63 µM | ATP Competitive |

| DENV Inhibitor | Dengue Protease | R1=H, R3=Carboxylic Acid, R5=Aryl | EC50 = 2.2 µM | Protease Inhibitor |

| Celecoxib Analog | COX-2 | R1=4-Sulfamoyl-Ph, R3=CF3, R5=Tolyl | IC50 = 0.04 µM | Enzyme Inhibitor |

Note: Celecoxib is a 3-trifluoromethyl pyrazole, but bioisosteric replacement with 3-carboxylic acid derivatives often retains COX-2 selectivity while altering metabolic stability.

SAR Decision Tree

The following diagram outlines the medicinal chemistry logic when optimizing this scaffold.

Figure 2: Structural optimization logic for Pyrazole-3-Carboxylic Acid derivatives based on target class.

References

-

Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. 2[6]

-

Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. 7

-

Rimonabant: A Potent and Selective Cannabinoid CB1 Receptor Antagonist. PubChem Compound Summary. 5

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 8

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. 9

Sources

- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 2. flore.unifi.it [flore.unifi.it]

- 3. 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Weight and Physicochemical Data for 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

Executive Summary

In modern medicinal chemistry, functionalized pyrazole derivatives serve as critical building blocks for developing highly selective therapeutic agents. 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid is a privileged scaffold that combines the hydrogen-bonding capacity of a carboxylic acid with the lipophilic, sterically defined vector of a 3-methylbenzyl group. This whitepaper provides a comprehensive physicochemical profile, a self-validating synthetic protocol, and analytical methodologies required to characterize this molecule.

Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physicochemical data and practical laboratory workflows, ensuring high-fidelity synthesis and characterization for downstream applications, such as the development of Stearoyl-CoA Desaturase (SCD1/5) inhibitors and novel kinase antagonists.

Molecular Architecture & Physicochemical Profiling

The physicochemical properties of a building block dictate its behavior in both synthetic workflows and biological systems. The core of this molecule relies on the 1H-pyrazole-3-carboxylic acid moiety, which provides a rigid planar structure and a predictable pKa, while the 3-methylbenzyl substitution at the N-1 position modulates its lipophilicity.

Quantitative Physicochemical Data

| Property | Value | Mechanistic Rationale & Significance |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Comprises the pyrazole core and the 3-methylbenzyl substituent. |

| Molecular Weight | 216.24 g/mol | Falls well within the optimal range for Fragment-Based Drug Design (FBDD) (<300 Da), allowing room for further functionalization. |

| Monoisotopic Mass | 216.09 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation and isotopic pattern matching. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Derived from the pyrazole nitrogen and carboxylate oxygens. Ideal for membrane permeability (optimal < 90 Ų) . |

| Estimated LogP (XLogP3) | ~2.6 | The 3-methylbenzyl group elevates the LogP, perfectly balancing aqueous solubility with the lipophilicity needed to anchor into hydrophobic target pockets. |

| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH) group. |

| H-Bond Acceptors | 3 | Provided by the carboxylic acid (=O, -OH) and the unsubstituted pyrazole nitrogen (N-2) . |

| Rotatable Bonds | 3 | N1-CH₂, CH₂-Phenyl, and C3-COOH bonds allow the molecule to adopt multiple conformations to optimize target binding. |

Synthetic Workflow & Isolation Protocol

To ensure high purity and yield, the synthesis of this compound is executed via a two-step sequence: N-alkylation followed by base-catalyzed saponification.

Workflow Visualization

Figure 1: Synthetic workflow and validation of this compound.

Step-by-Step Methodology

Step 1: Regioselective N-Alkylation

-

Charge: Dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Causality: DMF, a polar aprotic solvent, strips the hydration shell from the potassium ion. This leaves the carbonate highly nucleophilic, efficiently deprotonating the pyrazole to form a reactive nitrogen anion .

-

-

Electrophile Addition: Dropwise add 3-Methylbenzyl bromide (1.1 eq) at 0°C, then warm to 60°C and stir for 4 hours.

-

Workup: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate to yield the intermediate ester.

Step 2: Saponification & Self-Validating Isolation

-

Hydrolysis: Dissolve the intermediate ester in a 3:1 (v/v) mixture of Methanol and Water. Add Sodium Hydroxide (NaOH, 3.0 eq).

-

Causality: The mixed solvent system is critical. Methanol ensures the lipophilic ester remains solvated, while water provides the necessary environment for the hydroxide nucleophile to attack the carbonyl carbon.

-

-

Reaction: Reflux at 65°C for 2 hours until TLC indicates complete consumption of the ester.

-

Isolation (Self-Validating Step): Evaporate the methanol under reduced pressure. The resulting aqueous solution contains the highly soluble sodium carboxylate salt. Slowly acidify the aqueous layer with 1M HCl to pH ~2.

-

Trustworthiness: This step acts as a built-in validation mechanism. The target molecule will exclusively precipitate upon acidification because the protonation of the carboxylate (pKa ~2.8) drastically reduces its aqueous solubility. If the ester was not successfully hydrolyzed, it would not have dissolved in the basic aqueous phase initially.

-

-

Collection: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Physicochemical Characterization Protocols

To confirm the molecular weight (216.24 g/mol ) and structural integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) must be employed.

LC-MS Validation Protocol

-

Instrument Setup: Agilent 1290 Infinity II LC coupled to a 6545 Q-TOF MS (or equivalent).

-

Stationary Phase: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

Phase A: 0.1% Formic Acid in MS-grade Water.

-

Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Mechanistic Causality: The addition of 0.1% formic acid ensures that the carboxylic acid moiety remains fully protonated (neutral) during the chromatographic run. This prevents peak tailing and ensures strong retention on the hydrophobic C18 stationary phase.

-

Expected Mass Validation:

-

Positive ESI Mode: Look for the [M+H]⁺ adduct at m/z 217.09 .

-

Negative ESI Mode: Look for the [M-H]⁻ adduct at m/z 215.08 .

-

Implications in Drug Discovery & Medicinal Chemistry

The this compound scaffold is highly valued in the synthesis of targeted therapeutics. Pyrazole-3-carboxylic acid derivatives are frequently utilized as core intermediates in the development of Stearoyl-CoA Desaturase (SCD1 and SCD5) inhibitors, which are actively researched for their potential in treating metabolic disorders, obesity, and certain oncological indications .

The specific inclusion of the 3-methylbenzyl group provides a precisely angled lipophilic anchor that can occupy deep hydrophobic pockets in target enzymes, while the carboxylic acid serves as a versatile handle for amide coupling with complex amine-containing pharmacophores.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 573176, 1-methyl-1H-pyrazole-3-carboxylic acid." PubChem,[Link].

Role of methylbenzyl substituents in pyrazole carboxylic acid bioactivity

Topic: Role of Methylbenzyl Substituents in Pyrazole Carboxylic Acid Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary

In the realm of succinate dehydrogenase inhibitors (SDHIs), the pyrazole-4-carboxylic acid scaffold represents a "privileged structure." However, the bioactivity of this core is not intrinsic; it is unlocked by the precise decoration of the amide linker. This guide analyzes the critical role of methylbenzyl substituents —specifically distinguishing between ortho-methylbenzyl (steric control) and

We posit that the "methylbenzyl" group functions not merely as a lipophilic filler but as a conformational switch that locks the inhibitor into the bioactive conformation required for the Ubiquinone-binding site (Q-site) of Complex II.

Mechanistic Grounding: The Q-Site Interaction

To understand the substituent effect, one must first visualize the target. SDHIs bind to the transmembrane ubiquinone-binding pocket formed by the interface of subunits B, C, and D of the SDH complex.

Key Binding Interactions:

-

H-Bond Anchor: The amide oxygen accepts a hydrogen bond from Tyr58 and Trp173 (using M. oryzae numbering). This is non-negotiable for activity.

-

The "Clamp": The pyrazole ring and the hydrophobic tail (the methylbenzyl group) occupy two distinct hydrophobic clefts.

-

The Twist: The amide bond cannot be coplanar with the aromatic tail. A specific dihedral angle is required to avoid steric clash with the pocket walls while maintaining the H-bond anchor.

Figure 1: Abstract representation of the SDHI pharmacophore binding to the Q-site.

Structural Analysis: Two distinct "Methylbenzyl" Roles

The term "methylbenzyl" in literature refers to two distinct structural motifs, each imparting bioactivity through a different physical mechanism.

A. The Ortho-Methylbenzyl (2-Methylbenzyl): The Steric Lock

When the methyl group is placed at the ortho-position of the benzyl ring (relative to the amide nitrogen), it creates significant steric hindrance with the amide hydrogen.

-

Mechanism: This steric clash prevents the phenyl ring from rotating freely and forces it out of plane relative to the amide group. This "pre-organized" twisted conformation lowers the entropic penalty of binding, as the molecule is already in the shape required by the enzyme.

-

SAR Insight: Moving this methyl to the meta (3-) or para (4-) position often results in a loss of potency because the ring becomes too flexible or adopts a planar conformation that clashes with the pocket walls [1].

B. The -Methylbenzyl (1-Phenylethyl): The Chiral Probe

When the methyl group is placed on the benzylic carbon (the linker itself), it creates a chiral center (

-

Mechanism: The

-methyl group points directly into a small sub-pocket. Due to the tight constraints of the Q-site, one enantiomer (typically -

Bioactivity: The eutomer (active enantiomer) can be 100-1000x more potent than the distomer. This substituent also increases lipophilicity (

) and metabolic stability by blocking benzylic oxidation.

Comparative Data Summary

| Substituent Type | Example Structure | Primary Effect | Relative Potency (Fold) |

| Unsubstituted Benzyl | N-benzyl-pyrazole-4-carboxamide | Baseline | 1.0x (Reference) |

| 4-Methylbenzyl | N-(4-methylbenzyl)... | Lipophilicity only | 1.2x - 2.0x |

| 2-Methylbenzyl | N-(2-methylbenzyl)... | Conformational Lock | 10x - 50x |

| N-(1-phenylethyl)... | Chiral Fit + Lipophilicity | 20x - 100x (Eutomer) |

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Methylbenzyl Derivatives

For the synthesis of achiral, conformationally restricted analogs.

Reagents: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Core), Thionyl Chloride (

-

Acid Chloride Formation:

-

Dissolve 1.0 eq of Pyrazole Carboxylic Acid in dry toluene.

-

Add 3.0 eq of

and a catalytic drop of DMF. -

Reflux for 3 hours at 80°C. Monitor by TLC (acid spot disappearance).

-

Evaporate solvent/excess

under reduced pressure to yield the crude acid chloride (solid).

-

-

Amide Coupling:

-

Dissolve 1.1 eq of 2-methylbenzylamine and 2.0 eq of

in dry DCM at 0°C. -

Dropwise add the crude acid chloride (dissolved in minimal DCM).

-

Allow to warm to RT and stir for 4 hours.

-

-

Workup:

-

Wash with 1N HCl (remove unreacted amine), then sat.

, then Brine. -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane (preferred over column for scale).

-

Protocol B: Asymmetric Synthesis of Chiral -Methylbenzyl Derivatives

Using a Rhodium-catalyzed asymmetric hydrogenation approach for high enantiomeric excess (ee). [2]

Step 1: Enamide Formation Condense the pyrazole amide with acetophenone to form the enamide precursor (requires acid catalysis, e.g., p-TsOH, toluene reflux with Dean-Stark).

Step 2: Asymmetric Hydrogenation

-

Catalyst:

(1 mol%) + Chiral Ligand (e.g., -

Conditions:

(5-10 bar), MeOH, RT, 12h. -

Validation: Determine %ee using Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

Figure 2: Divergent synthetic pathways for achiral (conformational) vs. chiral (stereoselective) optimization.

Bioassay Validation: Mycelial Growth Inhibition

To validate the efficacy of the methylbenzyl substitution, a standard in vitro poison food technique is required.

Protocol:

-

Medium: Potato Dextrose Agar (PDA).

-

Compound Prep: Dissolve compounds in DMSO. Add to molten PDA (50°C) to achieve final concentrations (e.g., 0.1, 1, 5, 10, 50, 100

). Final DMSO concentration < 1%. -

Inoculation: Place a 5mm mycelial plug of target fungus (e.g., Rhizoctonia solani or Sclerotinia sclerotiorum) in the center of the plate.

-

Incubation: 25°C in dark for 48-72 hours.

-

Calculation: Measure colony diameter. Calculate % Inhibition relative to DMSO control.

(C = Control diameter, T = Treatment diameter).

References

-

Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ACS Omega. (2022).

-

One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Molecules. (2025). (Note: Contextual match for chiral synthesis strategy).

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry. (2023).

-

Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. SciELO. (2020).

Rational Design and In Silico Evaluation of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic Acid Ligands

Executive Summary

The pyrazole-3-carboxylic acid scaffold represents a highly privileged pharmacophore in modern drug discovery. Its unique physicochemical properties allow it to traverse diverse therapeutic areas, from oncology to infectious diseases. This technical whitepaper explores the in silico docking dynamics of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid , a specific derivative engineered to maximize target affinity through precise spatial organization. By combining the hydrogen-bonding capacity of the pyrazole-carboxylic acid core with the lipophilic, sterically optimized 3-methylbenzyl moiety, this ligand presents a compelling profile for multi-target engagement.

This guide delineates the mechanistic rationale, target landscape, and a rigorously self-validating computational protocol required to evaluate this ligand's binding efficacy.

Pharmacophore Rationale and Target Landscape

The structural architecture of this compound is deliberately designed to exploit specific microenvironments within protein active sites:

-

The Pyrazole-3-Carboxylic Acid Core: The pyrazole ring serves as a robust bioisostere for aromatic amides, offering both hydrogen bond donor and acceptor capabilities. The C3-carboxylic acid moiety acts as a potent electrostatic anchor. In computational studies, pyrazole-3-carboxylic acid derivatives have demonstrated high efficacy as kinase inhibitors, specifically targeting the hinge region of BRAF V600E via critical hydrogen bonds with residues such as Cys532 and Thr529. Furthermore, this core is a known inhibitor of human carbonic anhydrase (hCA I and II), where the acidic moiety can coordinate with the active site zinc ion.

-

The 1-(3-Methylbenzyl) Substitution: The addition of a meta-methylbenzyl group at the N1 position introduces a highly flexible, lipophilic tail. The rotational freedom of the benzylic methylene bridge allows the aromatic ring to dynamically adapt to hydrophobic sub-pockets. The meta-methyl substitution provides a specific vector projection that optimally fills narrow hydrophobic clefts without incurring the steric clashes often associated with ortho-substitutions.

-

Nucleic Acid and Antimicrobial Targeting: Beyond kinases and metalloenzymes, pyrazole-3-carboxamide derivatives have been validated as DNA minor groove binders, capable of altering DNA conformation to exert antiproliferative effects[1]. Additionally, pyrazole derivatives exhibit strong binding affinities toward critical antimicrobial targets, including S. aureus DNA gyrase B and E. coli MurB[2].

Self-Validating System: In Silico Experimental Protocol

To ensure computational trustworthiness and eliminate false-positive artifacts, the docking workflow must be a closed, self-validating loop. The following step-by-step methodology explains not just the how, but the causality behind each parameter choice.

Phase I: Ligand Preparation

-

Structure Generation: Build the 3D geometry of this compound.

-

Ionization State Assignment: Generate protonation states at pH 7.4 ± 0.5 using an empirical pKa predictor (e.g., Epik).

-

Causality: The carboxylic acid group (pKa ~4.5) will predominantly exist as a carboxylate anion under physiological conditions. Failing to ionize this group in silico will abrogate predicted salt-bridge formations with basic residues (e.g., Arg, Lys) in the receptor pocket, yielding fundamentally flawed docking scores.

-

-

Energy Minimization: Minimize the ligand using the OPLS4 force field to relieve internal steric strain.

Phase II: Protein Preparation and Desolvation

-

Structure Import: Import high-resolution X-ray crystal structures (e.g., BRAF V600E, PDB ID: 4G9R).

-

Desolvation Strategy: Delete bulk water molecules beyond 5 Å of the co-crystallized ligand, but retain tightly bound structural waters (those making ≥2 hydrogen bonds with the protein).

-

Causality: Structural waters often mediate crucial hydrogen-bond networks between the pyrazole nitrogen and the protein backbone. Stripping all waters artificially inflates the binding cavity volume, leading to non-physiological ligand poses and inflated desolvation penalties.

-

-

Hydrogen Bond Optimization: Assign optimal orientations to Asn, Gln, and His residues.

Phase III: The Self-Validating Docking Loop

-

Grid Generation: Define a 20×20×20 Å bounding box centered on the native co-crystallized ligand.

-

Internal Control (Redocking): Before screening the target ligand, extract and blindly re-dock the native co-crystallized ligand into the generated grid.

-

Validation Threshold: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å . Poses exceeding this threshold indicate an improperly defined grid or incorrect protonation states, triggering an automatic recalibration of van der Waals scaling factors.

-

-

Target Docking: Execute Extra Precision (XP) docking for this compound.

Phase IV: Molecular Dynamics (MD) Verification

-

Trajectory Analysis: Subject the top-scoring docking pose to a 50 ns MD simulation in an explicit solvent box.

-

Causality: Docking treats the protein as mostly rigid. MD simulation introduces thermodynamic reality, verifying if the ligand-receptor complex remains stable over time or if the ligand diffuses out of the pocket due to high conformational entropy.

-

Workflow Visualization

Below is the logical architecture of the self-validating docking protocol, illustrating the critical feedback loops required for scientific integrity.

Self-validating in silico workflow for pyrazole-3-carboxylic acid ligand docking.

Quantitative Data Presentation

The following table synthesizes the theoretical binding affinities and primary interaction mechanisms of this compound across validated therapeutic targets, derived from the established protocol parameters.

Table 1: In Silico Binding Affinities and Key Interactions

| Target Protein | PDB ID | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Primary Interaction Mechanism |

| BRAF V600E Kinase | 4G9R | -9.4 | Cys532, Thr529 | H-bond (Pyrazole N), Hydrophobic (Methylbenzyl) |

| Carbonic Anhydrase II | 3HS4 | -8.7 | His94, His96, Zn²⁺ | Metal Coordination (Carboxylate), H-bond |

| DNA Gyrase B | 4UR0 | -7.8 | Asp73, Arg136 | Salt Bridge (Carboxylate), Pi-Pi Stacking |

| DNA Minor Groove | N/A | -7.1 | A-T rich regions | Minor Groove Binding, Electrostatic |

Mechanistic Conclusions

The in silico profiling of this compound reveals a highly adaptable ligand capable of navigating distinct thermodynamic landscapes. The causality behind its broad-spectrum potential lies in its dual-nature architecture: the highly polar, rigid pyrazole-carboxylic acid head group anchors the molecule via strong electrostatic and hydrogen-bonding networks, while the flexible 3-methylbenzyl tail sweeps through available hydrophobic space to maximize van der Waals contacts and displace high-energy waters.

By strictly adhering to a self-validating computational protocol—where grid integrity is continuously verified against crystallographic realities—researchers can trust these docking poses as highly probable starting points for in vitro synthesis and lead optimization.

References

1.[2] Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry.[Link] 2.[1] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.[Link] 3.[3] Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information (PMC).[Link] 4.[4] Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Strategic Overview & Route Selection

The synthesis of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid presents a classic regioselectivity challenge inherent to the functionalization of the pyrazole core. The target molecule features a carboxylic acid at the C3 position and a 3-methylbenzyl group at the N1 position.

Retrosynthetic Analysis

Two primary routes exist for constructing this scaffold:

-

Route A: Cyclocondensation (De Novo Synthesis)

-

Route B: Direct N-Alkylation (Selected Route)

-

Mechanism:[1][2][3] Alkylation of commercially available ethyl 1H-pyrazole-3-carboxylate with 3-methylbenzyl bromide.

-

Advantage:[1][4] High atom economy and use of inexpensive starting materials.

-

Challenge: Tautomerism in the starting pyrazole leads to a mixture of N1-alkylated (1,3-isomer) and N2-alkylated (1,5-isomer) products.

-

Solution: Under optimized basic conditions (K₂CO₃/MeCN), the reaction kinetically and sterically favors the 1,3-isomer (Target). The resulting regioisomers have distinct chromatographic profiles, allowing for effective separation before hydrolysis.

-

This protocol details Route B , emphasizing the critical purification step required to ensure regioisomeric purity >98%.

Reaction Scheme & Logic Flow

Figure 1: Workflow for the regioselective synthesis and isolation of the target pyrazole acid.

Detailed Experimental Protocol

Stage 1: N-Alkylation of Ethyl 1H-pyrazole-3-carboxylate

Objective: Introduce the benzyl group while maximizing the ratio of the desired 1,3-isomer.

-

Reagents:

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)

-

3-Methylbenzyl bromide (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (MeCN), anhydrous (0.2 M concentration)

-

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 1H-pyrazole-3-carboxylate and Acetonitrile .

-

Base Addition: Add K₂CO₃ in one portion. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the pyrazole (pKa ~14).

-

Alkylation: Dropwise add 3-Methylbenzyl bromide .

-

Note: Dropwise addition helps prevent poly-alkylation or exotherms, though rare with this scaffold.

-

-

Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes) or LCMS. The starting material should be consumed.[5] Two product spots will appear: the major spot (Target, usually higher R_f) and the minor spot (1,5-isomer, usually lower R_f).

-

-

Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) and rinse the cake with MeCN. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry over Na₂SO₄, filter, and concentrate to give the crude oil.

Stage 2: Regioisomer Purification (Critical Step)

Objective: Isolate the pure 1,3-isomer (Ethyl 1-(3-methylbenzyl)-1H-pyrazole-3-carboxylate).

Protocol:

-

Method: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient of Hexanes:Ethyl Acetate (0% to 40% EtOAc).

-

Separation Logic:

-

The 1,3-isomer (Target) typically elutes first (less polar) due to the distal relationship between the benzyl group and the ester, reducing dipole moment compared to the 1,5-isomer.

-

Caution: Regioisomer elution order can invert depending on the stationary phase. Always validate fractions with NMR (see Section 4) before pooling.

-

-

Yield: Expect 60–75% isolated yield of the major isomer.

Stage 3: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the final carboxylic acid.

Procedure:

-

Dissolution: Dissolve the purified ester (Stage 2 product) in THF:Water (3:1) .

-

Reagent: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

-

Reaction: Stir at room temperature for 4–6 hours.

-

Monitoring: LCMS should show complete conversion to the acid (M-H)⁻.

-

-

Workup:

-

Concentrate THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2–3 using 1M HCl. The product usually precipitates as a white solid.[6]

-

Filter the solid, wash with cold water, and dry under vacuum.[6]

-

Alternative: If no precipitate forms, extract with EtOAc, dry, and concentrate.

-

Analytical Validation (Quality Control)

Distinguishing the 1,3-isomer from the 1,5-isomer is the most critical quality check.

Data Summary Table

| Feature | Target (1,3-Isomer) | Impurity (1,5-Isomer) |

| Structure | 1-Benzyl, 3-COOH | 1-Benzyl, 5-COOH |

| H-NMR Pattern | Two doublets (H-4, H-5) | Two doublets (H-3, H-4) |

| NOESY Signal | Strong NOE between Benzyl-CH₂ and Pyrazole H-5 | No NOE between Benzyl-CH₂ and Pyrazole H-3/H-4 |

| Elution (TLC) | Typically Higher R_f (Less Polar) | Typically Lower R_f (More Polar) |

Diagnostic NMR Logic

-

¹H NMR (DMSO-d₆):

-

Look for the pyrazole ring protons.[7][8] In the target, the proton at position 5 (H-5) is adjacent to the N-benzyl group.

-

NOESY Experiment: Irradiate the benzylic methylene (~5.4 ppm).

-

Positive Result: Enhancement of the aromatic pyrazole proton signal indicates proximity (H-5), confirming the 1,3-structure .

-

Negative Result: Lack of enhancement suggests the protons are distal (H-3/H-4), indicating the 1,5-structure .

-

-

Troubleshooting & Optimization

Figure 2: Decision tree for optimizing regioselectivity if standard conditions fail.

-

Low Yield in Hydrolysis: If the ester is sterically hindered (unlikely here), switch to NaOH in MeOH/Water at 50°C.

-

Oiling Out: If the final acid oils out upon acidification, scratch the flask or add a seed crystal. Recrystallization from EtOH/Water is effective for final polishing.

References

-

Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters." Tetrahedron Letters, 2017. (Discusses the intrinsic preference for 1,3-alkylation in basic media).

-

Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[1] Synlett, 2008.[1] (Provides context on the alternative cyclization route and its regiochemical outcomes).

-

Sigma-Aldrich. "Product Specification: 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid."[9] (Analogous commercial standard for characterization comparison).

-

MedChemExpress. "1-Methyl-1H-pyrazole-3-carboxylic acid."[10] (Reference for the core pyrazole-3-carboxylic acid scaffold properties).

Sources

- 1. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 3. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

Amide coupling reaction conditions for 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

[label="T3PCoupling\nEasyWorkup, LowCost\nSuitableforLargeRefiningVisualAccessibility I'mnowimplementingthecolorcontrastguidelinesforvisualaccessibilitywithintheflowdiagram, ensuringreadabilitywithchosencolors.I'vefocusedondistinctcolor-codingforeachdecisionnodeandpathwayelement.Furthermore, I'veadjustedtextandlabelplacementforoptimizedvisualflow.AddingTroubleshootingandValidation I'mnowintegratingatroubleshootingsection, emphasizingtheself-validatingnatureoftheprotocols.I'mfocusingonprovidingsolutionsforcommonissues, likeincompleteconversionsandside-productformation.I'mleveragingtheuseofLC-MSand31PNMRtohelpvalidatetheprocedure.DetailingValidationSteps I'mnowdetailingvalidationsteps, focusingonaself-validatingprotocol.I'maddinginlinecheckssuchashomogenityupondissolution, andemployingLC-MStoconfirmactivationviamethylester, followedbythedisappearanceoftheactiveesterandtheappearanceoftheproduct.Theseinlinechecksaredesignedtomeettheself-validatingrequirement.#ApplicationNote:OptimizedAmideCouplingStrategiesfor1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylicAcidDocumentType:TechnicalProtocol&ApplicationGuide TargetAudience:Researchers, MedicinalChemists, andProcessScientists PreparedBy: SeniorApplicationScientist---##1.SubstrateProfiling&MechanisticRationale1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylicacidisahighlyversatilebuildingblockfrequentlyutilizedinthesynthesisofkinaseinhibitors, antiviralagents, andG-proteincoupledreceptor(GPCR)antagonists, suchasP2Y14Rligands[1.3].

From a physicochemical perspective, the N1-alkylation with a 3-methylbenzyl group eliminates the N-H tautomerization issues typically associated with unprotected pyrazoles. This lipophilic appendage also ensures excellent solubility in standard aprotic solvents (DMF, DCM, EtOAc). However, the carboxylic acid at the C3 position is adjacent to the N2 nitrogen of the pyrazole ring. The electron-withdrawing nature of the pyrazole ring slightly reduces the nucleophilicity of the resulting carboxylate anion compared to aliphatic systems, necessitating highly electrophilic coupling reagents to drive the formation of the active ester[1]. Furthermore, the proximity of the N2 lone pair can coordinate with coupling intermediates, occasionally leading to steric hindrance during the aminolysis step.

To overcome these kinetic barriers, selecting the appropriate coupling reagent and base is critical. We prioritize HATU for discovery-scale high-throughput synthesis due to its extreme reactivity, and T3P (Propylphosphonic anhydride) for process-scale synthesis due to its exceptional safety profile and simple aqueous workup[2][3][4].

Comparative Reagent Efficacy

The following table synthesizes quantitative performance data for coupling pyrazole-3-carboxylic acid derivatives with primary and secondary amines across different reagent systems[1][2][4].

| Coupling Reagent | Base | Solvent | Temp | Avg. Yield (%) | Byproduct Removal | Scalability |

| HATU | DIPEA | DMF / NMP | RT | 85 – 95 | Chromatography | Low (Cost/Toxicity) |

| T3P (50% in EtOAc) | Pyridine / Et₃N | EtOAc / THF | RT to 60°C | 75 – 90 | Aqueous Wash | Very High |

| EDC·HCl / HOBt | DIPEA | DCM / DMF | RT | 70 – 85 | Aqueous Wash | High |

Causality Insight: HATU generates an OAt-active ester, which benefits from neighboring group participation (the pyridine nitrogen of HOAt hydrogen bonds with the incoming amine), drastically accelerating the reaction[4]. Conversely, T3P forms a mixed anhydride that is highly selective and generates exclusively water-soluble phosphate byproducts, eliminating the need for silica gel chromatography[2][3].

Experimental Workflows

The decision matrix below outlines the logical workflow for selecting the appropriate coupling conditions based on the project phase and scale.

Decision matrix for selecting amide coupling conditions based on scale.

Logical Mechanism of Activation

Understanding the mechanistic pathway is essential for troubleshooting. The reaction is a two-step process: (1) Activation of the carboxylic acid to a highly reactive intermediate, and (2) Aminolysis by the target amine.

Logical relationship of the two-step carboxylic acid activation and aminolysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, researchers can isolate failures to either the activation step or the aminolysis step, preventing wasted time and resources.

Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)

Best for: Milligram-scale library synthesis, sterically hindered amines, or unreactive anilines.

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile with the highly reactive OAt-ester[4].

-

Substrate Dissolution: In an oven-dried vial equipped with a magnetic stir bar, dissolve 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add DIPEA (3.0 equiv). Stir for 5 minutes at room temperature.

-

Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns a faint yellow color. Stir for 15 minutes.

-

Self-Validation Checkpoint 1: Remove a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester mass (or the HOAt-active ester mass) confirms that the carboxylic acid has been successfully activated. If unreacted acid remains, verify the quality of the HATU reagent.

-

-

Aminolysis: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.2 equiv of DIPEA. Stir at room temperature for 2–4 hours.

-

Self-Validation Checkpoint 2: Monitor by LC-MS or TLC. The disappearance of the active ester and the appearance of the product mass confirms successful aminolysis.

-

-

Workup: Dilute the reaction mixture with EtOAc (10 volumes) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove acidic byproducts like HOAt), and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Process-Scale Synthesis (T3P / Pyridine)

Best for: Gram-scale synthesis, avoiding chromatography, and minimizing epimerization of chiral amines.

Causality Note: T3P is supplied as a 50% solution in EtOAc or DMF. It is highly favored for scale-up because the resulting propylphosphonic acid byproducts are entirely water-soluble[2][3]. Pyridine is often used as the base for unreactive substrates because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate[3].

-

Substrate Dissolution: Suspend this compound (1.0 equiv, e.g., 10 mmol) and the target amine (1.1 equiv) in EtOAc (0.5 M concentration).

-

Base Addition: Add Pyridine or DIPEA (3.0 to 4.0 equiv).

-

Note: Unlike HATU, T3P can safely be added to a mixture containing both the acid and the amine without risk of reacting directly with the amine.

-

-

Activation & Coupling: Dropwise add T3P (50% wt in EtOAc, 1.5 equiv) at room temperature. Once addition is complete, heat the reaction to 60°C for 4–12 hours depending on amine sterics.

-

Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc). The pyrazole starting material will typically have a lower Rf than the resulting amide.

-

-

Quench & Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 30 minutes. This step is critical to hydrolyze any unreacted T3P into water-soluble phosphates[3].

-

Phase Separation: Separate the layers. Wash the organic layer with water, 1M HCl, and brine.

-

Self-Validation Checkpoint 2: Obtain a ³¹P NMR of the crude organic layer. The complete absence of phosphorus signals (typically 0–20 ppm) validates that all T3P byproducts have been successfully removed via the aqueous wash[3].

-

-

Isolation: Dry over MgSO₄ and concentrate to yield the analytically pure pyrazole-3-carboxamide. No chromatography is typically required.

References

1.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews (ACS Publications). URL: 2.[3] TP3 amide couplings. r/Chempros (Reddit). URL: 3.[5] Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry (ResearchGate). URL: 4.[1] Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cyste. ChemRxiv. URL: 5.[4] Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem. URL:

Sources

Application Note: Strategic Esterification Protocols for 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid

Abstract & Strategic Context

This application note details the optimized protocols for the esterification of 1-(3-Methylbenzyl)-1H-pyrazole-3-carboxylic acid , a structural analog of key intermediates used in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat, Nelociguat).[1]

While simple carboxylic acids are often esterified via equilibrium-based Fischer methods, pyrazole-3-carboxylic acids possess unique electronic properties. The electron-rich pyrazole ring, coupled with the steric bulk of the N1-benzyl group, can retard nucleophilic attack at the C3-carbonyl.[1] Therefore, this guide prioritizes kinetic activation via acid chlorides (in situ) over thermodynamic equilibrium methods to ensure >95% conversion and simplified workup.

Key Chemical Challenges[1]

-

Solubility: The zwitterionic nature of the amino-acid-like pyrazole core often leads to poor solubility in non-polar solvents.

-

Reactivity: The C3 position is less electrophilic than standard benzoic acids due to the resonance donation from the pyrazole nitrogen lone pair.

-

Purification: Avoiding column chromatography is a priority for scale-up; therefore, protocols are designed to yield crystalline products.

Decision Framework: Method Selection

Before initiating synthesis, select the protocol based on your available equipment and scale.

Figure 1: Decision matrix for selecting the optimal esterification route.

Protocol A: The "Gold Standard" Thionyl Chloride Method

Rationale: This method generates the highly reactive acid chloride intermediate in situ (or explicitly), which then reacts rapidly with the alcohol.[1] It also generates anhydrous HCl, which autocatalyzes the reaction, driving it to completion.[1] This is the industry-standard approach for Riociguat-related intermediates [1, 2].

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl2) (1.5 – 2.0 equiv)

-

Solvent: Anhydrous Methanol (or Ethanol) (10-20 volumes)

-

Quench: Sat. NaHCO3 solution

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or N2 line).

-

Solvation: Charge the flask with the pyrazole acid and Methanol . Note: The starting material may be a suspension at this stage.[1]

-

Activation (Exothermic): Cool the mixture to 0°C using an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.

-

Critical Mechanism: The SOCl2 reacts with MeOH to form HCl and Methyl Sulfite, or reacts directly with the acid to form the Acid Chloride.[1] Both pathways activate the system.

-

-

Reaction: Remove the ice bath and heat the reaction to Reflux (65°C) . Stir for 3–5 hours.

-

Monitoring: Check by TLC (System: 50% EtOAc/Hexane) or LCMS. The suspension should clear as the ester forms (esters are generally more soluble in alcohols than the zwitterionic acid).

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl2.

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with Saturated NaHCO3 (2x) to remove residual acid/HCl.

-